molecular formula C18H24N2O3 B6771455 N-[5-(cyclopropylmethylcarbamoyl)-2-methylphenyl]oxane-4-carboxamide

N-[5-(cyclopropylmethylcarbamoyl)-2-methylphenyl]oxane-4-carboxamide

Cat. No.: B6771455
M. Wt: 316.4 g/mol
InChI Key: HCRJJGWORADPQV-UHFFFAOYSA-N
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Description

N-[5-(cyclopropylmethylcarbamoyl)-2-methylphenyl]oxane-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a cyclopropylmethylcarbamoyl group, a methylphenyl group, and an oxane-4-carboxamide moiety, making it a subject of interest for researchers exploring novel chemical entities.

Properties

IUPAC Name

N-[5-(cyclopropylmethylcarbamoyl)-2-methylphenyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12-2-5-15(17(21)19-11-13-3-4-13)10-16(12)20-18(22)14-6-8-23-9-7-14/h2,5,10,13-14H,3-4,6-9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRJJGWORADPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CC2)NC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclopropylmethylcarbamoyl)-2-methylphenyl]oxane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Cyclopropylmethylcarbamoyl Intermediate

      Reactants: Cyclopropylmethylamine and a suitable carboxylic acid derivative (e.g., an acid chloride or anhydride).

      Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions.

  • Coupling with 2-Methylphenyl Derivative

      Reactants: The cyclopropylmethylcarbamoyl intermediate and a 2-methylphenyl derivative.

      Conditions: This step often involves a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

  • Formation of the Oxane-4-Carboxamide Moiety

      Reactants: The coupled intermediate and an oxane-4-carboxylic acid derivative.

      Conditions: This final step may require a dehydrating agent like DCC (dicyclohexylcarbodiimide) and is typically performed under mild heating.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would be optimized for cost-efficiency and yield. This might involve:

    Continuous Flow Chemistry: To enhance reaction control and scalability.

    Catalyst Optimization: Using more efficient or recyclable catalysts.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclopropylmethylcarbamoyl)-2-methylphenyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in an organic solvent like dichloromethane, under controlled temperatures.

    Reduction: Often carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Substitution: Conditions vary widely but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hydroxylated or ketone derivatives.

    Reduction: Could produce alcohols or amines.

    Substitution: Results in the replacement of specific functional groups with new substituents.

Scientific Research Applications

N-[5-(cyclopropylmethylcarbamoyl)-2-methylphenyl]oxane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[5-(cyclopropylmethylcarbamoyl)-2-methylphenyl]oxane-4-carboxamide exerts its effects involves:

    Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(cyclopropylmethylcarbamoyl)-2-methylphenyl]oxane-4-carboxamide: shares structural similarities with other carbamoyl and oxane derivatives.

    Examples: Compounds like this compound analogs with different substituents on the phenyl ring or variations in the oxane moiety.

Uniqueness

    Structural Features: The combination of the cyclopropylmethylcarbamoyl group and the oxane-4-carboxamide moiety provides unique chemical properties.

    Reactivity: Its specific reactivity profile makes it distinct from other similar compounds, offering unique opportunities for chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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